molecular formula C7H10ClN3 B1319705 6-chloro-N-ethyl-2-methylpyrimidin-4-amine CAS No. 89728-42-7

6-chloro-N-ethyl-2-methylpyrimidin-4-amine

Cat. No.: B1319705
CAS No.: 89728-42-7
M. Wt: 171.63 g/mol
InChI Key: XAFBVHHOSNNKEI-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine typically involves the chlorination of N-ethyl-2-methylpyrimidin-4-amine. One common method is to react N-ethyl-2-methylpyrimidin-4-amine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-ethyl-2-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methylpyrimidin-4-amine
  • N-ethyl-2-methylpyrimidin-4-amine
  • 6-chloro-N-methyl-2-methylpyrimidin-4-amine

Uniqueness

6-chloro-N-ethyl-2-methylpyrimidin-4-amine is unique due to the presence of both a chlorine atom and an ethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-chloro-N-ethyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-4-6(8)10-5(2)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFBVHHOSNNKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599942
Record name 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89728-42-7
Record name 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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